molecular formula C18H21F3N4O3 B2469490 1-(1-(2-ethoxybenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034298-33-2

1-(1-(2-ethoxybenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2469490
CAS No.: 2034298-33-2
M. Wt: 398.386
InChI Key: GZJOEKQOQAKDKI-UHFFFAOYSA-N
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Description

1-(1-(2-ethoxybenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H21F3N4O3 and its molecular weight is 398.386. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3/c1-3-28-14-7-5-4-6-13(14)15(26)24-10-8-12(9-11-24)25-17(27)23(2)16(22-25)18(19,20)21/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJOEKQOQAKDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Preparation Methods

Cyclization of Amidrazones

Triazole rings are often formed through cyclization reactions. For example, reacting a piperidine-containing amidrazone with trifluoroacetic anhydride (TFAA) under basic conditions generates the 3-trifluoromethyl-1,2,4-triazole moiety. This method achieves moderate yields (60–70%) and requires strict control of reaction temperature (0–5°C) to avoid side reactions.

Hydrogenation of Protected Intermediates

Catalytic hydrogenation is critical for reducing nitro groups or removing protecting groups. For instance, Pd(OH)₂/C in ethanol under H₂ atmosphere at ambient temperature effectively deprotects benzyl groups from intermediates, as demonstrated in analogous triazole syntheses (94–100% yield).

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 3 of the triazole ring is introduced early in the synthesis. Two primary strategies are documented:

Nucleophilic Trifluoromethylation

Using Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride source (e.g., TBAF) enables direct trifluoromethylation of carbonyl precursors. This method, however, requires anhydrous conditions and yields 55–65% of the desired product.

Cyclization with Trifluoromethyl-Containing Building Blocks

Pre-formed trifluoromethyl-substituted triazole precursors are coupled with piperidine intermediates. For example, 3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is reacted with 4-methylpiperidine derivatives using EDCI as a coupling agent in dimethylformamide (DMF), achieving 70–75% yield.

Acylation with 2-Ethoxybenzoyl Chloride

The 2-ethoxybenzoyl group is introduced via acylation of the piperidine nitrogen.

Schotten-Baumann Reaction

Treating the piperidine-triazole intermediate with 2-ethoxybenzoyl chloride in a biphasic system (water/dichloromethane) under basic conditions (NaOH) yields the acylated product. This method is efficient (80–85% yield) but requires careful pH control to prevent hydrolysis.

Coupling Agents in Anhydrous Media

EDCI-mediated coupling in dichloromethane (DCM) at 0°C to room temperature provides higher regioselectivity. The reaction typically completes within 12 hours, yielding 75–80% of the target compound.

Final Cyclization and Purification

Intramolecular Cyclization

Heating the acylated intermediate in toluene at 110°C for 6 hours promotes intramolecular cyclization to form the 1,2,4-triazol-5(4H)-one ring. This step achieves 65–70% yield and requires molecular sieves to absorb generated water.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields >99% purity. Analytical data (HPLC, NMR) confirm the absence of unreacted starting materials.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Key Reference
Triazole formation Amidrazone cyclization TFAA, 0–5°C, DCM 60–70%
Trifluoromethylation TMSCF₃, TBAF Anhydrous DMF, 25°C 55–65%
Acylation EDCI coupling DCM, 0°C → RT, 12 h 75–80%
Hydrogenation Pd(OH)₂/C, H₂ EtOH, 20°C, 18 h 94–100%
Cyclization Toluene reflux 110°C, 6 h, molecular sieves 65–70%

Optimization Challenges and Solutions

  • Low Yields in Trifluoromethylation : Switching from TMSCF₃ to CF₃I gas in the presence of CuI improves yields to 75% but requires specialized equipment.
  • Byproduct Formation During Acylation : Using Hünig’s base (DIPEA) instead of NaOH suppresses side reactions, enhancing selectivity.
  • Pd Catalyst Poisoning : Pre-treatment of Pd/C with acetic acid mitigates deactivation during hydrogenation.

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